molecular formula C11H8BrNOS B312422 N-(3-bromophenyl)thiophene-2-carboxamide

N-(3-bromophenyl)thiophene-2-carboxamide

Cat. No.: B312422
M. Wt: 282.16 g/mol
InChI Key: OMPQRGPVKMSUBO-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a bromine atom at the 3-position of the phenyl ring. Its molecular formula is C₁₁H₈BrNOS, with a molecular weight of 298.21 g/mol. The compound combines a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) and a substituted phenyl group linked via an amide bond. Bromine, as a heavy halogen, imparts distinct electronic and steric properties, influencing reactivity, solubility, and biological activity .

Properties

Molecular Formula

C11H8BrNOS

Molecular Weight

282.16 g/mol

IUPAC Name

N-(3-bromophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H8BrNOS/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14)

InChI Key

OMPQRGPVKMSUBO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CS2

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Thiophene Carboxamide Derivatives
Compound Name Substituent on Phenyl Ring Thiophene Modification Molecular Formula Molecular Weight (g/mol)
N-(3-bromophenyl)thiophene-2-carboxamide 3-Bromo None C₁₁H₈BrNOS 298.21
N-(2-nitrophenyl)thiophene-2-carboxamide 2-Nitro None C₁₁H₈N₂O₃S 272.26
N-(4-Ethylphenyl)-5-methylthiophene-2-carboxamide 4-Ethyl 5-Methyl C₁₅H₁₅NOS 265.35
5-Chloro-N-(3-bromophenyl)thiophene-2-carboxamide (4e) 3-Bromo 5-Chloro C₂₀H₁₃NO₂SBrCl 483.71
  • Substituent Position: The 3-bromo group in the target compound contrasts with 2-nitro () or 4-ethyl () substituents.
  • Thiophene Modifications : Addition of a 5-methyl or 5-chloro group on the thiophene ring () increases steric bulk and alters electronic distribution, affecting binding to biological targets .

Physical and Spectroscopic Properties

Table 2: Comparative Physical and Spectroscopic Data
Compound Name Melting Point (°C) IR (C=O Stretch, cm⁻¹) ¹H NMR (δ, ppm)
This compound Not reported ~1680–1700 (estimated) Thiophene H: ~7.5–8.0; NH: ~10.0
N-(2-nitrophenyl)thiophene-2-carboxamide 397 1690 Thiophene H: 7.35–7.60; NH: 10.08
N-(4-Ethylphenyl)-5-methylthiophene-2-carboxamide 68–164 (range) 1685 Methyl (thiophene): 2.45; NH: ~9.8
5-Chloro-N-(3-bromophenyl)thiophene-2-carboxamide (4e) 186–188 1680 Aromatic H: 7.20–8.10; NH: 10.12
  • Melting Points: Bromine’s polarizability contributes to higher melting points in halogenated derivatives (e.g., 186–188°C for 4e in ) compared to non-halogenated analogues.
  • IR Spectroscopy : The C=O stretch (~1680–1700 cm⁻¹) is consistent across carboxamides, though electron-withdrawing groups (e.g., nitro) may slightly increase the wavenumber .
  • ¹H NMR : Thiophene protons resonate between δ 7.2–8.1 ppm, while NH protons appear downfield (δ ~10.0–10.1) due to hydrogen bonding .

Crystallographic and Supramolecular Features

  • Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide (), the dihedral angle between phenyl and thiophene rings is 8.5–13.5°, facilitating π-π stacking. The 3-bromo substituent in the target compound may induce similar planarity .
  • Hydrogen Bonding : Unlike nitro derivatives (), bromine’s weaker electronegativity may reduce classical hydrogen bonding, favoring halogen bonds or C–H∙∙∙S interactions in crystal packing .

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